N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide
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Overview
Description
N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide is a synthetic organic compound characterized by its unique structure, which includes a tetrahydrothiopyran ring, a methoxy group, and a phenoxyacetamide moiety
Mechanism of Action
Target of Action
The primary targets of N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide are EGFR and VEGFR-2 . These receptors play a crucial role in the progression of certain types of cancers, such as triple-negative breast cancer (TNBC) .
Mode of Action
This compound interacts with its targets (EGFR and VEGFR-2) by binding to their active sites . The binding affinity of the compound for these target proteins varies, with the highest binding affinities demonstrated by the MOLb-VEGFR-2 complex and the MOLg-EGFR complex .
Biochemical Pathways
It is known that the compound’s interaction with egfr and vegfr-2 can influence the progression of tnbc .
Pharmacokinetics
The pharmacokinetic properties of this compound include absorption, distribution, metabolism, excretion, and toxicity (ADMET). All tested compounds met the ADMET and drug-likeness requirements without a single instance of Lipinski’s rule of five violations . This suggests that the compound has good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on EGFR and VEGFR-2. By binding to these receptors, the compound can potentially slow down the progression of TNBC .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydrothiopyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The methoxy group is then introduced via methylation reactions. The phenoxyacetamide moiety is synthesized separately and then coupled with the tetrahydrothiopyran derivative under specific reaction conditions, such as using a base like sodium hydride in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and phenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-thiophenecarboxamide
- N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-2-phenylbutanamide
- N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide
Uniqueness
N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific applications.
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-18-15(7-9-20-10-8-15)12-16-14(17)11-19-13-5-3-2-4-6-13/h2-6H,7-12H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPBBDUZQVBVQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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